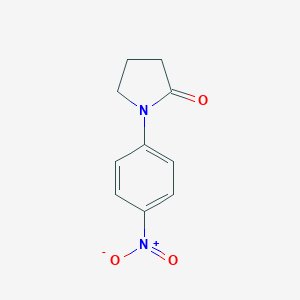

1-(4-Nitrophenyl)pyrrolidin-2-one

Descripción general

Descripción

1-(4-Nitrophenyl)pyrrolidin-2-one is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 4-nitrophenyl group

Métodos De Preparación

The synthesis of 1-(4-Nitrophenyl)pyrrolidin-2-one typically involves the reaction of 4-nitroaniline with a suitable precursor to form the pyrrolidinone ring. One common method includes the use of donor-acceptor cyclopropanes and primary amines such as anilines or benzylamines. The reaction proceeds through a Lewis acid-catalyzed opening of the cyclopropane, followed by lactamization and dealkoxycarbonylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

1-(4-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

1-(4-Nitrophenyl)pyrrolidin-2-one has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various bioactive molecules.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Mecanismo De Acción

The mechanism of action of 1-(4-Nitrophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or modulate protein functions, leading to various biological effects .

Comparación Con Compuestos Similares

1-(4-Nitrophenyl)pyrrolidin-2-one can be compared with other similar compounds such as:

Pyrrolidin-2-one: Lacks the nitro group, resulting in different reactivity and applications.

4-Nitrophenyl derivatives: Compounds with similar nitro group substitution but different core structures.

Pyrrolidinone derivatives: Compounds with various substituents on the pyrrolidinone ring, leading to diverse biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(4-Nitrophenyl)pyrrolidin-2-one is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound this compound features a pyrrolidine ring substituted with a nitrophenyl group, which is crucial for its biological activity. The structure can be represented as follows:

Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly affecting dopamine (DA) and norepinephrine (NE) transporters. Its mechanism may involve the inhibition of these transporters, thereby increasing the availability of these neurotransmitters in the synaptic cleft, which can lead to enhanced neurotransmission and potential stimulant effects .

Biological Activities

This compound has been studied for various biological activities, including:

- Dopamine Transporter Inhibition : The compound has shown significant inhibitory effects on dopamine reuptake, which is critical in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).

- Norepinephrine Transporter Inhibition : Similar to its action on DA, it also inhibits norepinephrine reuptake, suggesting potential applications in mood disorders and anxiety .

- Antioxidant Properties : Some studies have indicated that this compound may exhibit antioxidant activity, which could contribute to its neuroprotective effects .

Pharmacological Studies and Findings

Several studies have evaluated the pharmacological profile of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness (IC50) | Reference |

|---|---|---|

| Dopamine Transporter Inhibition | 18.1 nM | |

| Norepinephrine Transporter Inhibition | 37.8 nM | |

| Antioxidant Activity | IC50 ~ 0.55 μM |

Case Studies

- Stimulant Effects in Animal Models : A study demonstrated that administration of this compound resulted in increased locomotor activity in rodents, similar to other known stimulants. This effect was attributed to its action on the dopamine transporter .

- Potential for Treating ADHD : Given its mechanism of increasing DA and NE levels, researchers have explored its potential use as a therapeutic agent for ADHD. Preliminary results suggest that it may improve attention and reduce impulsivity in animal models .

- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential utility in neurodegenerative diseases .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYMDBUHBOEDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305852 | |

| Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13691-26-4 | |

| Record name | 13691-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a bromine atom at the 3-position influence the hydrolysis of 1-(4-nitrophenyl)pyrrolidin-2-one in basic conditions?

A1: The research paper [] demonstrates that introducing a bromine atom at the 3-position of this compound significantly impacts its hydrolysis rate in basic solutions. Specifically, the presence of the bromine atom accelerates all reaction steps involved in the hydrolysis process compared to the unsubstituted parent compound. This acceleration is attributed to the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon in the pyrrolidin-2-one ring, making it more susceptible to nucleophilic attack by hydroxide ions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.